2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-6-12(17-20-9)16-14(18)11-4-5-15-13(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYMCMQEWLANGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 246.26 g/mol. The structure features a pyridine ring, an oxazole moiety, and a cyclopropylmethoxy group, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
- Antitumor Activity : Preliminary investigations indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (LoVo) cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis.
- Neuroprotective Effects : There is evidence that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.
The biological activities of this compound are believed to be mediated through the following pathways:
- Inhibition of Phosphodiesterases (PDEs) : The compound may act as a selective inhibitor of PDE4D, which plays a crucial role in regulating inflammatory responses and neuronal signaling pathways .
- Modulation of Cell Signaling Pathways : It has been shown to influence signaling pathways related to apoptosis and cell proliferation, particularly through the modulation of AKT/GSK3β signaling .
Data Table: Summary of Biological Activities
Case Studies
- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on various human cancer cell lines using MTS assays. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
- Animal Model for Neuroprotection : In an animal model of cerebral ischemia, administration of the compound resulted in improved neurological outcomes and reduced infarct size compared to control groups. This suggests its potential as a neuroprotective agent .
Comparison with Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
Key Differences :
- Core Structure : Replaces the pyridine ring with a piperidine ring (a saturated six-membered heterocycle).
- Substituents : Lacks the cyclopropylmethoxy group at position 2.
- Properties :
- Molecular Weight: 209.24 g/mol (vs. ~285.3 g/mol for the target compound).
- Lipophilicity: Lower logP due to the absence of the cyclopropyl group.
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1)
Key Differences :
- Core Structure : Features a sulfonamide linkage instead of a carboxamide.
- Substituents : Includes a Schiff base (hydroxybenzylidene) group and a benzene ring.
- Properties :
- Functional Implications : The aromatic sulfonamide may enhance binding to enzymes like carbonic anhydrases or kinases, whereas the target compound’s pyridine-carboxamide could favor different target interactions .
3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Key Differences :
- Core Structure : Fused triazolothiadiazole system (planar, aromatic) vs. pyridine.
- Substituents : Benzylsulfanyl group at position 3.
- Crystallographic Data :
- Functional Implications : The planar fused-ring system may promote intercalation or stacking in biological macromolecules, unlike the pyridine-based target compound, which likely relies on hydrogen bonding .
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]benzamid
Key Differences :
- Core Structure : 1,2,4-Oxadiazole (vs. 1,2-oxazole) with a thioether linkage.
- Substituents: Benzamid scaffold with a methylphenylamino-propyl chain.
- Properties :
- Functional Implications : The thioether and oxadiazole groups may enhance interactions with sulfur-binding enzymes or metal-containing proteins .
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide Derivatives
Key Differences :
- Core Structure : Pyrrolidine (saturated five-membered ring) vs. pyridine.
- Substituents : 4-Methylthiazole (sulfur-containing heterocycle) linked via a benzyl group.
- Properties :
- Functional Implications : The thiazole’s sulfur atom may engage in hydrophobic or van der Waals interactions distinct from the oxygen in the target compound’s oxazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
